Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a piperazine ring, a phenylcarbonyl group, and a thiophen-2-ylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.
Attachment of the Thiophen-2-ylcarbonyl Group: The thiophen-2-ylcarbonyl group is attached through a nucleophilic substitution reaction involving thiophene-2-carbonyl chloride and the piperazine derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate can be compared with similar compounds, such as:
Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate: Similar structure but with a propoxyphenyl group instead of a thiophen-2-ylcarbonyl group.
Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H25N3O4S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C25H25N3O4S/c1-2-32-25(31)19-10-11-21(20(17-19)26-23(29)22-9-6-16-33-22)27-12-14-28(15-13-27)24(30)18-7-4-3-5-8-18/h3-11,16-17H,2,12-15H2,1H3,(H,26,29) |
InChI Key |
SBKIWVBPNOQBJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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